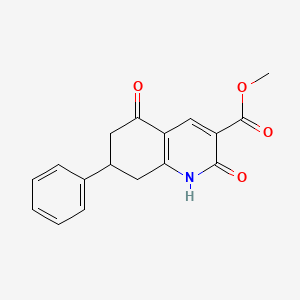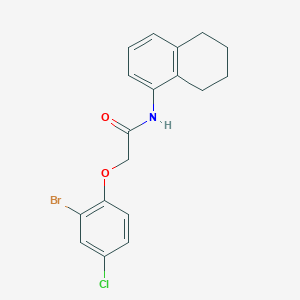
2-(2-bromo-4-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
Vue d'ensemble
Description
2-(2-bromo-4-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as T0901317, is a synthetic compound that belongs to the class of liver X receptor (LXR) agonists. It was first synthesized in 2002 and has since been used extensively in scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-(2-bromo-4-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide acts as an agonist of the liver X receptor (LXR), a transcription factor that regulates the expression of genes involved in cholesterol metabolism, inflammation, and immune response. By activating LXR, this compound promotes the reverse cholesterol transport pathway, leading to the removal of excess cholesterol from the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-oxidant properties and can protect against oxidative stress-induced damage. In addition, this compound has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-bromo-4-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is that it is a highly specific agonist of LXR, meaning that it has a very targeted effect on the expression of genes involved in cholesterol metabolism and inflammation. However, one limitation is that it has poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(2-bromo-4-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One area of interest is its potential therapeutic applications in Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models. Another area of interest is its potential use as a chemopreventive agent in cancer, as it has been shown to inhibit tumor growth in several different types of cancer cells. Additionally, research is needed to further understand the mechanisms of action of this compound and to develop more efficient synthesis methods to improve its solubility.
Applications De Recherche Scientifique
2-(2-bromo-4-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, Alzheimer's disease, and cancer. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties.
Propriétés
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO2/c19-15-10-13(20)8-9-17(15)23-11-18(22)21-16-7-3-5-12-4-1-2-6-14(12)16/h3,5,7-10H,1-2,4,6,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQKVGQZYQORDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4732182.png)
![1-isopropyl-5-oxo-N-{4-[(3-pyridinylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B4732190.png)

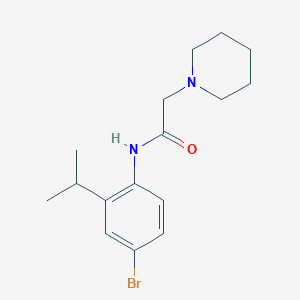
![5-({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4732214.png)
![N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4732220.png)
![N-allyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-phenylacetamide](/img/structure/B4732225.png)
![3-({[3-(isopropoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4732227.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B4732230.png)
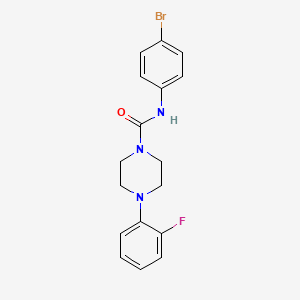
![6-({4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4732241.png)
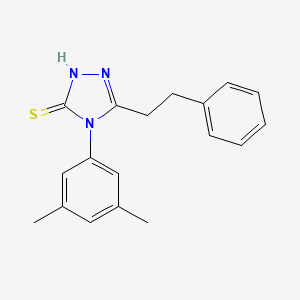
![2-{[4-allyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4732272.png)
